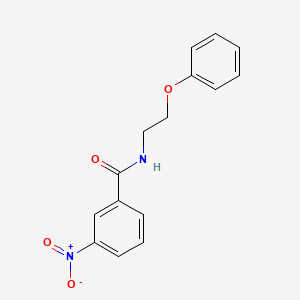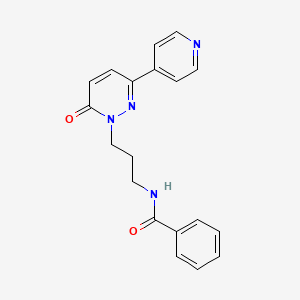
4-氟丁烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorobutane-1-sulfonamide is a type of sulfonamide, an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure of 4-Fluorobutane-1-sulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). The molecular weight is 155.19 .科学研究应用
环境和分析化学
- 灭火泡沫表面活性剂研究:研究表明,4-氟丁烷-1-磺酰胺衍生物(如灭火泡沫表面活性剂Forafac®1157)会发生广泛的生物和光解转化。这些转化导致各种代谢物和光解产物,突出了该化学物质在不同环境条件下的反应性 (Moe等人,2012年)。
- 垃圾填埋场渗滤液分析:对城市垃圾填埋场渗滤液的研究已经对包括4-氟丁烷-1-磺酰胺衍生物在内的各种全氟化学物质进行了定量分析。这些研究对于了解此类化合物的环境持久性和分布至关重要 (Huset等人,2011年)。
- 空气中氟代有机物的收集:已经开发出用于收集和分析空气中氟代有机物(如4-氟丁烷-1-磺酰胺衍生物)的分析方法。这项研究对于跟踪环境分布和了解这些化合物的在大气中的归宿具有重要意义 (Martin等人,2002年)。
化学结构和性质
- 旋转势垒研究:一项针对与4-氟丁烷-1-磺酰胺密切相关的九氟丁烷-1-磺酰胺的研究揭示了S-N键周围异常高的旋转势垒。这项研究提供了对这些化合物的电子性质和结构性质的见解 (Lyapkalo等人,2002年)。
环境影响和污染
- 消防员训练场研究:已经研究了4-氟丁烷-1-磺酰胺衍生物(如全氟和多氟烷基物质)在消防员训练场土壤中的深层渗透,以及随后的地下水污染。这项研究对于环境安全和污染控制至关重要 (Dauchy等人,2019年)。
药物化学
- 磺酰胺作为药物设计中的一个官能团:虽然没有直接提到4-氟丁烷-1-磺酰胺,但对磺酰胺基团的研究突出了其在药物化学中的重要性。该基团出现在许多药物中,为理解磺酰胺衍生物的更广泛应用提供了相关的背景 (Kalgutkar等人,2010年)。
抗菌研究
- 源自香芹酚的磺酰胺:对源自与4-氟丁烷-1-磺酰胺相关的化合物香芹酚的新型磺酰胺的研究显示出很高的抗菌活性。这项研究在抗菌药物开发领域具有重要意义 (Oliveira等人,2016年)。
作用机制
Target of Action
The primary target of 4-Fluorobutane-1-sulfonamide, similar to other sulfonamides, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
4-Fluorobutane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, 4-Fluorobutane-1-sulfonamide effectively halts DNA synthesis and bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors such as drug formulation and patient-specific characteristics.
Result of Action
The result of 4-Fluorobutane-1-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA synthesis. This halts the replication of the bacteria, effectively controlling the bacterial infection .
生化分析
Biochemical Properties
4-Fluorobutane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities . It interacts with various enzymes and proteins, playing a role in biochemical reactions. Sulfonamides act through the blockage of folic acid synthesis , which is crucial for the growth and multiplication of bacteria .
Cellular Effects
The effects of 4-Fluorobutane-1-sulfonamide on cells are primarily related to its antibacterial properties. By inhibiting folic acid synthesis, it disrupts bacterial cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Fluorobutane-1-sulfonamide involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Metabolic Pathways
4-Fluorobutane-1-sulfonamide is likely involved in metabolic pathways related to the synthesis and utilization of folic acid . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
属性
IUPAC Name |
4-fluorobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO2S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLSJUTCALFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2886527.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2886529.png)
![1-(4-bromo-3-methylphenyl)-N-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2886534.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2886535.png)

![3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2886537.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2886538.png)
![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2886541.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B2886542.png)
![3-allyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886543.png)

